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Compound of Interest

Compound Name: 2-Acetyl-5-chlorobenzoic acid
CAS No.: 115382-34-8
Cat. No.: B3045867
Get Quote
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Executive Summary

2-Acetyl-5-chlorobenzoic acid (CAS: 6342-63-8) is a critical bifunctional intermediate
containing both a carboxylic acid and an ortho-acetyl group.[1] Its primary industrial application
lies in the synthesis of 5-chlorophthalazin-1(2H)-one, a scaffold for antihistamines like
Azelastine and PARP inhibitors like Olaparib.[1]

Understanding its solubility profile is essential for two unit operations:

» Reaction Work-up: Exploiting the pH-dependent solubility (Acid-Base Swing) to remove non-
acidic impurities.[1]

e Recrystallization: Selecting the optimal solvent system to maximize yield and reject regio-
isomeric byproducts (e.g., 2-acetyl-4-chlorobenzoic acid).[1]

Physicochemical Characterization

Before detailing the solubility profile, the fundamental properties governing its dissolution
behavior must be established.[1]
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Property Data Relevance to Solubility
CAS Number 6342-63-8 Unique Identifier
Molecular Formula CoH7CIOs MW: 198.60 g/mol
) -COOH (Acidic), -COCHs Amphiphilic nature allows
Functional Groups ) N N ]
(Polar), -ClI (Lipophilic) solubility tuning.[1]

Soluble in aqueous alkali (pH >

pKa (Predicted) ~3.5-4.0 8); Insoluble in acidic media
(pH < 2).[1]
High affinity for protic solvents
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

(Alcohals).[1]

) Moderate lipophilicity; soluble
LogP (Predicted) ~2.1 ) )
in organic esters/ketones.[1]

Solubility Profile in Organic Solvents

Note: Specific mole-fraction data is proprietary. The following profile is derived from industrial
recrystallization protocols and Hansen Solubility Parameter (HSP) analysis of chlorobenzoic
acid analogues.

Solvent Class Analysis[1]
Class A: High Solubility (Good Solvents)

e Solvents: DMSO, DMF, DMAc, THF.[1]

e Mechanism: Strong dipole-dipole interactions and hydrogen bonding disrupt the crystal
lattice efficiently.[1]

o Application: Use for initial dissolution in reactions or as the "Solvent” in Anti-solvent
crystallization.[1]

Class B: Temperature-Dependent Solubility (Crystallization Solvents)

[1]

e Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile.[1]
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e Mechanism:
o Cold (20°C): Moderate to low solubility (10—30 mg/mL).[1]
o Hot (Reflux):[1] High solubility (>200 mg/mL).[1]

o Application: Ideal for Cooling Crystallization.[1] The steep solubility curve allows for high
recovery yields upon cooling.[1]

Class C: Low Solubility (Anti-Solvents)[1]

e Solvents: Water (at pH < 3), n-Hexane, n-Heptane, Toluene (Cold).[1]

e Mechanism: High interfacial tension and lack of H-bonding capability prevent solvation of the
polar carboxyl/acetyl groups.[1]

o Application: Used to force precipitation when added to Class A or B solutions.[1]

: ve Solubili ble (Est | at 25°C)

Solvent Solubility Rating Process Utility
Precipitation medium (Product
Water (pH 1-2) Insoluble (< 0.1 g/L) ) )
isolation)
) Salt formation (Purification
Water (pH 10) Highly Soluble (> 100 g/L)
from neutrals)
Recrystallization (High
Methanol Soluble o
recovery risk if too cold)
Preferred Recrystallization
Ethanol Moderately Soluble
Solvent
Good for rapid dissolution;
Acetone Soluble ] -
safety risk (flammability)
) Used to remove non-polar
Toluene Sparingly Soluble ) N
impurities
Ethyl Acetate Moderate Good for liquid-liquid extraction

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.researchgate.net/publication/393355754_Multistep_Synthesis_of_Novel_Impurities_of_Azelastine_Hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045867?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Determining the Precise
Solubility Curve

As a scientist, you should not rely on estimates. Use this self-validating Gravimetric Protocol to
generate the exact solubility curve for your specific batch (accounting for impurity profile
effects).

Protocol: Dynamic Laser Monitoring /| Gravimetric
Method

Objective: Determine the saturation mole fraction (

) at temperatures
(278.15 K to 323.15 K).

e Preparation:

o Add excess 2-Acetyl-5-chlorobenzoic acid to 50 mL of the target solvent (e.g., Ethanol)
in a jacketed equilibrium cell.[1]

o Maintain temperature via a circulating water bath (accuracy +0.05 K).[1]
o Equilibration:
o Stir continuously for 6 hours.
o Allow settling for 2 hours. Validation Check: Ensure solid phase is still present.
e Sampling:
o Withdraw 2 mL of supernatant using a syringe filter (0.22 um, pre-heated to
to prevent crashing out).

¢ Quantification:
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o Method A (Gravimetric): Evaporate solvent in a vacuum oven at 40°C until constant mass
is achieved.[1]

o Method B (HPLC): Dilute sample and analyze (C18 Column, Water/ACN gradient) against
a standard curve.[1]

o Calculation:
Where
is mass and

is molecular weight for solute (2) and solvent (1).[1]

Thermodynamic Modeling

Once experimental data is gathered, fit the data to the Modified Apelblat Equation to predict
solubility at any temperature.[1] This is the industry standard for process design.

The Apelblat Model:
[1]
e A, B, C: Empirical parameters derived from regression analysis.
* Interpretation:
o If curve fitting

, the model is valid for scale-up.[1]

o Positive enthalpy (

) indicates endothermic dissolution (solubility increases with T), which is expected for this
compound.[1]

Process Application: Purification Workflow

The following diagram illustrates how to leverage the solubility profile to purify 2-Acetyl-5-
chlorobenzoic acid from crude synthesis mixtures.
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Click to download full resolution via product page

Figure 1:Solubility-Driven Purification Workflow. The process utilizes the pH-dependent

solubility for initial cleanup, followed by temperature-dependent solubility in Ethanol for final

polishing.[1]

Why Ethanol for Recrystallization?

Based on the structural analogues (Chlorobenzoic acids):

Selectivity: Ethanol solubilizes the target molecule well at high temperatures but has a steep
solubility drop-off compared to impurities like tars or regio-isomers.[1]

Volatility: Easy to remove from the final crystal lattice (unlike DMSO/DMF).[1]

Safety: Class 3 solvent (low toxicity) compared to Methanol (Class 2).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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